REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][CH2:13][N:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][C:21]=2[C:23]([O:25][CH3:26])=[O:24])[CH:16]=[N:15]1>C(Cl)Cl>[O:11]=[CH:12][CH2:13][N:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][C:21]=2[C:23]([O:25][CH3:26])=[O:24])[CH:16]=[N:15]1
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
OCCN1N=CC2=CC=CC(=C12)C(=O)OC
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Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at −78° C. for 30 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After addition
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Type
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TEMPERATURE
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Details
|
while maintaining the temperature at −78° C
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Type
|
STIRRING
|
Details
|
The reaction was then stirred at −78° C. for 1-2 h
|
Duration
|
1.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with N,N-diisopropylethylamine
|
Type
|
TEMPERATURE
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Details
|
cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
sat. NaHCO3 was added
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Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted several times with methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O=CCN1N=CC2=CC=CC(=C12)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |